N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide
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Overview
Description
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide, also known as N-(2,3-diphenyl-1,2,4-thiadiazol-5-(2H)-ylidene)methanamine hydrobromide, is a novel thiadiazole compound. It has been identified as an inhibitor of both agonist and antagonist binding to a number of G protein-coupled receptors (GPCRs). These receptors play a central role in the recognition and signal transduction of hormones and neurotransmitters, mediating responses to various sensory stimuli such as vision, smell, and pain .
Preparation Methods
The compound is typically supplied as a yellow solid with a purity of 98% by HPLC and a melting point of 240.0-240.8 °C . It is soluble in DMSO (40 mg/ml) but insoluble in water . Industrial production methods for this compound are not widely documented, but it is generally prepared in research laboratories under controlled conditions.
Chemical Reactions Analysis
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide undergoes various chemical reactions, primarily involving its thiadiazole core. It is known to modulate radioligand binding to various GPCRs, including human μ-, δ-, and κ-opioid receptors, α- and β-adrenergic receptors, muscarinic M1 and M2 receptors, and dopaminergic D1 and D2 receptors . The compound’s inhibitory effects are reversible and do not directly affect G protein activity . Common reagents and conditions used in these reactions include thiol modification, which is suggested as the mechanism of inhibition rather than allosteric modulation .
Scientific Research Applications
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is widely used in scientific research, particularly in studies involving GPCR-mediated cell signaling. It has been shown to inhibit the binding of both agonists and antagonists to GPCRs, making it a valuable tool for investigating the function and regulation of these receptors . The compound is used in various fields, including chemistry, biology, and medicine, to study the mechanisms of receptor activation and inhibition. Its ability to selectively and reversibly regulate GPCR function has significant implications for drug discovery and development .
Mechanism of Action
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide exerts its effects by inhibiting radioligand binding to a number of structurally distinct, heterologously expressed GPCRs. It does not inhibit binding to receptor tyrosine kinases, such as the epidermal growth factor receptor, which are not G protein-coupled . The compound’s inhibitory effects are reversible and do not directly affect G protein activity. This suggests that this compound selectively and reversibly regulates agonist and antagonist binding to GPCRs either by binding to an allosteric structural motif common to many GPCRs or by modulating an accessory protein that regulates GPCR function .
Comparison with Similar Compounds
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide is unique in its ability to modulate both agonist and antagonist binding to a wide range of GPCRs. Similar compounds include other thiadiazole derivatives and GPCR modulators, such as adenosine receptor modulators and opioid receptor antagonists . this compound stands out due to its reversible and selective inhibition of GPCR function, making it a valuable tool for studying receptor dynamics and developing new therapeutic agents .
Properties
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 |
Source
|
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265980-25-4 |
Source
|
Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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